1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione
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Overview
Description
1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione is a complex organic compound belonging to the class of fused heterocyclic systems This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through cyclization, involving the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione stands out due to its unique structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
CAS No. |
115008-06-5 |
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Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.296 |
IUPAC Name |
1,3,8,8-tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione |
InChI |
InChI=1S/C13H16N4O3/c1-13(2)5-7-14-10-9(17(7)8(18)6-13)11(19)16(4)12(20)15(10)3/h5-6H2,1-4H3 |
InChI Key |
PQJWOEZZONFDFI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(N2C(=O)C1)C(=O)N(C(=O)N3C)C)C |
Synonyms |
Pyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione, 8,9-dihydro-1,3,8,8-tetramethyl- |
Origin of Product |
United States |
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